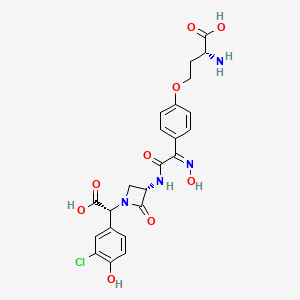

Chlorocardicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorocardicin is a monocyclic β-lactam antibiotic produced by a species of Streptomyces . It is structurally related to nocardicin A but differs by having a meta-chloro substituent on the para-hydroxyphenylglycine unit . This compound exhibits moderate in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa .

Métodos De Preparación

Chlorocardicin is produced by fermentation using a Streptomyces species. The fermentation medium typically includes starch, sucrose, dextrose, corn steep liquor, HY-SOY, potassium phosphate, sodium chloride, calcium carbonate, and a mineral solution . The pH of the medium is maintained at 7.0. After fermentation, the compound is extracted and purified using standard chromatographic techniques .

Análisis De Reacciones Químicas

Chlorocardicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: This compound can undergo substitution reactions, particularly involving its chloro and hydroxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Chlorocardicin serves as a model compound in the study of beta-lactam antibiotics. Its potential applications include:

- Antibiotic Potentiation : this compound's efficacy is enhanced when used in combination with other antibiotics that inhibit peptidoglycan biosynthesis. This synergistic effect can be crucial for developing new treatment regimens against resistant bacterial strains .

- Research on Resistance Mechanisms : Understanding how this compound interacts with bacterial cell walls helps researchers investigate mechanisms of antibiotic resistance, particularly in Gram-negative pathogens .

Pharmacological Investigations

This compound is also utilized in pharmacological studies to explore:

- Mechanisms of Action : Research focuses on how this compound disrupts bacterial cell wall synthesis, contributing to our understanding of beta-lactam antibiotics' modes of action .

- Comparative Studies : Its properties are compared with other beta-lactams to assess differences in efficacy and resistance profiles, providing insights into antibiotic development .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- In Vitro Activity Assessment :

- Synergistic Effects with Other Antibiotics :

- Structural Analysis :

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Klebsiella pneumoniae | 25 mg/ml | Effective in complex media |

| Pseudomonas aeruginosa | Moderate activity | Specific conditions enhance efficacy |

| Staphylococcus aureus | Low activity | Limited effectiveness observed |

Mecanismo De Acción

Chlorocardicin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It targets the penicillin-binding proteins, which are essential for the cross-linking of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes cell lysis and death .

Comparación Con Compuestos Similares

Chlorocardicin is structurally and functionally similar to nocardicin A. Both are monocyclic β-lactam antibiotics produced by Streptomyces species and exhibit activity against Gram-negative bacteria . this compound has a unique meta-chloro substituent on the para-hydroxyphenylglycine unit, which differentiates it from nocardicin A . This structural difference may contribute to variations in their biological activity and spectrum of antibacterial activity.

Similar compounds include:

Nocardicin A: Another monocyclic β-lactam antibiotic with a similar structure but without the chloro substituent.

Penicillin: A well-known β-lactam antibiotic with a different core structure but similar mechanism of action.

Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.

Propiedades

Fórmula molecular |

C23H23ClN4O9 |

|---|---|

Peso molecular |

534.9 g/mol |

Nombre IUPAC |

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18-/t15-,16+,19-/m1/s1 |

Clave InChI |

UMDAIHWMUXNVSB-GUZYLKIGSA-N |

SMILES isomérico |

C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |

SMILES canónico |

C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |

Sinónimos |

chlorocardicin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.